4-{2-[(2Z)-4-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(2Z)-4-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2Z)-4-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the aromatic substituents. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various aromatic amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2Z)-4-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{2-[(2Z)-4-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{2-[(2Z)-4-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Pyrrolidone: An organic compound with various industrial applications.
Uniqueness
4-{2-[(2Z)-4-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24FN3O2S2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-[2-[4-(3,4-dimethylphenyl)-2-(4-fluorophenyl)imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H24FN3O2S2/c1-17-3-6-20(15-18(17)2)24-16-32-25(28-22-9-7-21(26)8-10-22)29(24)14-13-19-4-11-23(12-5-19)33(27,30)31/h3-12,15-16H,13-14H2,1-2H3,(H2,27,30,31) |
InChI Key |
GKIYDNXGXKEYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCC4=CC=C(C=C4)S(=O)(=O)N)C |
Origin of Product |
United States |
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